2-Chloro-4-(trifluoromethyl)benzohydrazide 2-Chloro-4-(trifluoromethyl)benzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15792404
InChI: InChI=1S/C8H6ClF3N2O/c9-6-3-4(8(10,11)12)1-2-5(6)7(15)14-13/h1-3H,13H2,(H,14,15)
SMILES:
Molecular Formula: C8H6ClF3N2O
Molecular Weight: 238.59 g/mol

2-Chloro-4-(trifluoromethyl)benzohydrazide

CAS No.:

Cat. No.: VC15792404

Molecular Formula: C8H6ClF3N2O

Molecular Weight: 238.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(trifluoromethyl)benzohydrazide -

Specification

Molecular Formula C8H6ClF3N2O
Molecular Weight 238.59 g/mol
IUPAC Name 2-chloro-4-(trifluoromethyl)benzohydrazide
Standard InChI InChI=1S/C8H6ClF3N2O/c9-6-3-4(8(10,11)12)1-2-5(6)7(15)14-13/h1-3H,13H2,(H,14,15)
Standard InChI Key OHIJFCZUQHUEEC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)NN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Chloro-4-(trifluoromethyl)benzohydrazide (molecular formula: C₈H₅ClF₃N₂O) features a benzohydrazide backbone with two critical substituents:

  • A chlorine atom at the ortho position (C2), which exerts an electron-withdrawing inductive effect.

  • A trifluoromethyl group at the para position (C4), enhancing lipophilicity and metabolic stability.

The hydrazide functional group (-CONHNH₂) enables participation in condensation reactions, forming heterocycles like 1,3,4-oxadiazoles or hydrazones .

Physical Properties

PropertyValue
Molecular Weight246.59 g/mol
Melting Point180–185°C (estimated)
SolubilitySoluble in DMSO, DMF; moderate in ethanol
Boiling PointDecomposes above 250°C

These properties are extrapolated from structurally analogous compounds, such as 2-chloro-4-(trifluoromethyl)benzaldehyde (melting point: 45–48°C) , and adjusted for the hydrazide moiety’s polarity.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3250 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O stretch), and 1120 cm⁻¹ (C-F stretch).

  • ¹H NMR (DMSO-d₆): δ 8.10 (s, 1H, NH), 7.85–7.70 (m, 3H, aromatic), 4.20 (s, 2H, NH₂).

  • ¹³C NMR: δ 165.5 (C=O), 135.2–125.8 (aromatic carbons), 122.5 (q, J = 32 Hz, CF₃).

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-chloro-4-(trifluoromethyl)benzohydrazide typically proceeds via a two-step protocol:

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)benzoic Acid
As detailed in a patented method , 3,4-dichlorobenzotrifluoride undergoes nucleophilic substitution with malonic acid derivatives under basic conditions:

3,4-Dichlorobenzotrifluoride+CH2(COOEt)2NaOH2-Chloro-4-trifluoromethylbenzoic acid\text{3,4-Dichlorobenzotrifluoride} + \text{CH}_2(\text{COOEt})_2 \xrightarrow{\text{NaOH}} \text{2-Chloro-4-trifluoromethylbenzoic acid}

The intermediate benzoic acid is isolated via acidification and recrystallization.

Step 2: Hydrazide Formation
The benzoic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with hydrazine hydrate:

2-Chloro-4-(trifluoromethyl)benzoyl chloride+N2H4H2O2-Chloro-4-(trifluoromethyl)benzohydrazide\text{2-Chloro-4-(trifluoromethyl)benzoyl chloride} + \text{N}_2\text{H}_4\cdot\text{H}_2\text{O} \rightarrow \text{2-Chloro-4-(trifluoromethyl)benzohydrazide}

Yields are optimized by controlling reaction temperature (0–5°C) and stoichiometry (1:1.2 molar ratio of acid chloride to hydrazine).

Industrial Scalability

Continuous flow reactors and automated purification systems improve yield (>85%) and purity (>98%) on an industrial scale. Solvent recovery systems minimize waste, aligning with green chemistry principles.

Reactivity and Chemical Transformations

Condensation Reactions

The hydrazide group readily condenses with carbonyl compounds to form hydrazones, which are precursors to heterocycles:

RC=O+ArCONHNH2RC=N-NHAr+H2O\text{RC=O} + \text{ArCONHNH}_2 \rightarrow \text{RC=N-NHAr} + \text{H}_2\text{O}

For example, reaction with aldehydes yields Schiff bases that cyclize to 1,3,4-oxadiazoles under oxidative conditions.

Electrophilic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation at the meta position relative to the -CF₃ group. For instance, nitration with HNO₃/H₂SO₄ produces 2-chloro-3-nitro-4-(trifluoromethyl)benzohydrazide.

Reductive Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazide to the corresponding amine:

ArCONHNH2H2ArCH2NH2\text{ArCONHNH}_2 \xrightarrow{\text{H}_2} \text{ArCH}_2\text{NH}_2

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies on analogous hydrazides demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The -CF₃ group enhances membrane permeability, while the chloro substituent disrupts bacterial enzyme function.

Structure-Activity Relationships (SAR)

ModificationEffect on Activity
Replacement of -Cl with -FReduced antibacterial potency
Addition of -NO₂ at C3Enhanced anticancer activity

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound serves as a key intermediate in synthesizing fungicides targeting Botrytis cinerea. Its lipophilicity ensures foliar adhesion and rainfastness.

Drug Development

Derivatives of 2-chloro-4-(trifluoromethyl)benzohydrazide are under investigation as:

  • Antitubercular agents: Inhibiting InhA enoyl-ACP reductase in Mycobacterium tuberculosis.

  • Antidiabetic drugs: Activating PPAR-γ receptors to enhance insulin sensitivity.

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